Kv3.1/Kv3.2 Channel Modulation: Class-Level Therapeutic Differentiation vs. Unsubstituted Hydantoin
Hydantoin derivatives bearing 5-aryl substitution, including the 4-chloro-3-methylphenyl motif claimed generically within the imidazolidinedione patent series, are described as Kv3.1 and/or Kv3.2 channel modulators with potential therapeutic application in depression, mood disorders, hearing disorders, schizophrenia, and epilepsy [1]. The unsubstituted hydantoin (imidazolidine-2,4-dione) lacks any reported Kv3 channel activity and serves as an inactive control. While explicit pIC50 or EC50 values for 5-(4-chloro-3-methylphenyl)imidazolidine-2,4-dione are not publicly disclosed, the patent's inclusion of this substitution pattern within the active genus establishes class-level activity differentiation from unsubstituted hydantoin (activity = none reported) [1]. For procurement decisions, this supports selection of the 5-aryl-substituted compound over plain hydantoin when Kv3 channel-related screening is intended.
| Evidence Dimension | Kv3.1/Kv3.2 channel modulation activity |
|---|---|
| Target Compound Data | Active as Kv3.1/Kv3.2 modulator (claimed genus; explicit value not disclosed) |
| Comparator Or Baseline | Unsubstituted hydantoin (imidazolidine-2,4-dione): No reported Kv3 channel activity |
| Quantified Difference | Qualitative differentiation (active vs. inactive) only; quantitative difference not available in public domain |
| Conditions | Kv3.1/Kv3.2 voltage-gated potassium channel modulation assays as described in patent claims [1] |
Why This Matters
Procurement of the 5-aryl-substituted compound is essential for Kv3-related screening campaigns; unsubstituted hydantoin would yield false-negative results.
- [1] Alvaro, G., et al. (2015). Imidazolidinedione derivatives as modulators of Kv3.1 and/or Kv3.2. U.S. Patent No. 8,722,695 B2. View Source
